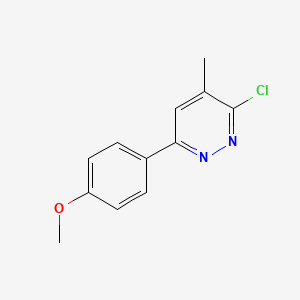
2,4-Dibromobutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromobutanenitrile is an organic compound with the molecular formula C4H5Br2N. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of bromine atoms and a nitrile group, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dibromobutanenitrile can be synthesized through the bromination of butyronitrile. The process typically involves the addition of bromine to butyronitrile in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 4 positions of the butyronitrile molecule.
Industrial Production Methods
In an industrial setting, the production of 2,4-dibromobutyronitrile involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-quality 2,4-dibromobutyronitrile.
化学反応の分析
Types of Reactions
2,4-Dibromobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: Products include carboxylic acids and other oxidized compounds.
科学的研究の応用
2,4-Dibromobutanenitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-dibromobutyronitrile involves its reactivity with various biological molecules. The bromine atoms and nitrile group can interact with proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components.
類似化合物との比較
Similar Compounds
4-Bromo-2,2-diphenylbutyronitrile: This compound has similar reactivity due to the presence of bromine and nitrile groups but differs in its structural complexity and applications.
2,4-Di-tert-butylphenol: Although structurally different, this compound shares some reactivity characteristics with 2,4-dibromobutyronitrile.
Uniqueness
2,4-Dibromobutanenitrile is unique due to its specific substitution pattern and the presence of both bromine atoms and a nitrile group. This combination of functional groups makes it a versatile intermediate in organic synthesis, with applications in various fields of research and industry.
特性
分子式 |
C4H5Br2N |
|---|---|
分子量 |
226.90 g/mol |
IUPAC名 |
2,4-dibromobutanenitrile |
InChI |
InChI=1S/C4H5Br2N/c5-2-1-4(6)3-7/h4H,1-2H2 |
InChIキー |
UMQUSNFXQFHNBW-UHFFFAOYSA-N |
正規SMILES |
C(CBr)C(C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[[2-(acetylthio)ethyl]sulfonyl]-L-proline](/img/structure/B8332087.png)







